

# reducing overpotential in ZnS-based electrocatalysts

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## Compound Focus: Zinc Sulfide

CAS No.: 1314-98-3

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## Bifunctional Oxygen Electrocatalyst Performance

The table below lists experimentally measured and computationally predicted overpotentials for various ZnS-based catalysts, providing a benchmark for performance comparison.

Catalyst Material	Reaction Type	Overpotential (V)	Key Findings	Source Type
Ni-doped ZnS [1]	OER	0.28	Promising bifunctional performance; on top of the volcano plot [1].	DFT Calculation
	ORR	0.30		
Ni-doped ZnSe [1]	OER	0.31	Promising bifunctional performance [1].	DFT Calculation
	ORR	0.31		
Pt-doped ZnS [1]	OER / ORR	Low overpotentials	Improved activity compared to pristine ZnS [1].	DFT Calculation

Catalyst Material	Reaction Type	Overpotential (V)	Key Findings	Source Type
ZnS/PANI Nanocomposite [2]	OER	0.132 @ 10 mA cm <sup>-2</sup>	High BET surface area (372.65 m <sup>2</sup> /g); Tafel slope: 53 mV/dec [2].	Experimental Measurement
Sn@ZnS Single-Atom Catalyst [3]	HER	$\Delta G_{H^*} = 0.049$ eV	Excellent HER activity (closer to zero than Pt's -0.09 eV) [3].	DFT Calculation
	OER	Low overpotential	Promising OER candidate [3].	
Ni@ZnS Single-Atom Catalyst [3]	HER	$\Delta G_{H^*}$ close to zero	Excellent HER electrocatalyst [3].	DFT Calculation

## Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when developing ZnS-based electrocatalysts.

### Issue 1: Poor Electronic Conductivity and Limited Active Sites

- **Problem:** Pristine ZnS often suffers from poor electrical conductivity and a lack of sufficient active sites, leading to high overpotential and sluggish reaction kinetics [3].
- **Solutions:**
  - **Elemental Doping:** Introduce transition metal atoms (e.g., Ni, Pt) to substitute Zn atoms. This modulates the electronic structure and creates highly active sites [1] [3].
  - **Form Nanocomposites:** Combine ZnS with conductive polymers like **Polyaniline (PANI)**. This synergy significantly increases the surface area and enhances charge transfer capabilities [2].

### Issue 2: Catalyst Instability and Aggregation

- **Problem:** Single-atom catalysts have high surface energy, causing them to agglomerate into clusters or nanoparticles over time, which deactivates the catalyst [3].

- **Solutions:**

- **Strengthen Metal-Support Interaction:** Use the ZnS lattice itself to stabilize and anchor single metal atoms (e.g., Sn, Ni, Pt). The strong interaction between the metal atom and the S atoms in the support prevents aggregation [3].
- **Ensure Proper Synthesis:** Employ synthesis methods that ensure the metal atoms are **atomically dispersed** and strongly bonded to the S sites on the ZnS surface [3].

## Issue 3: Inefficient Measurement Techniques

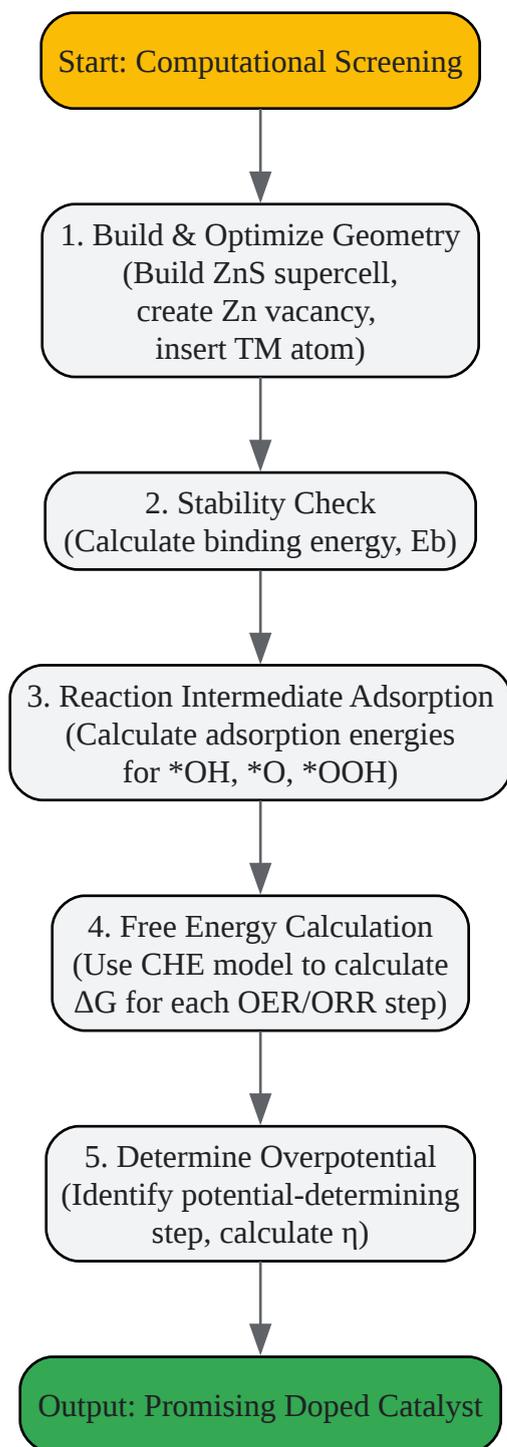
- **Problem:** Difficulty in accurately evaluating catalyst performance and understanding reaction mechanisms.
- **Solutions:**
  - **Employ Electrochemical Methods:** Use techniques like **Cyclic Voltammetry (CV)** to determine the redox potentials of your analyte before employing **Chronoamperometry (CA)**. In CA, a constant potential is applied, and the current is monitored over time, which is useful for studying reaction mechanisms and diffusion-limited processes [4].
  - **Use DFT Calculations:** For theoretical screening, use **Density Functional Theory (DFT)** to calculate key descriptors like the Gibbs free energy of hydrogen adsorption ( $\Delta G_{H^*}$ ) for HER and the free energy changes of reaction intermediates for OER. This helps predict catalytic activity before experimental work [1] [3].

## Experimental Protocol: Doping ZnS with Transition Metals

This protocol outlines a computational screening method to identify promising dopants for ZnS, based on the methodologies described in the search results [1] [3].

### Workflow Overview

The following diagram illustrates the key steps in this computational screening process:



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## Detailed Methodology

- **Model Construction and Geometry Optimization**

- Build a 3x3x1 supercell of a ZnS nanostructure.
  - Create a single Zn vacancy and substitute it with a Transition Metal (TM) atom (e.g., Fe, Co, Ni, Cu, Pd, Pt).
  - Use DFT calculations (e.g., with VASP) with the PBE functional and a plane-wave basis set (cutoff energy of 500 eV) to fully optimize the geometry until forces are converged below 0.01 eV/Å [1].
- **Stability Assessment**
    - Calculate the binding energy ( $E_b$ ) of the TM atom using the formula:  $E_b = E_{\text{TM-ZnS}} - E_{\text{TM}} - E_{\text{vacancy-ZnS}}$  where  $E_{\text{TM-ZnS}}$ ,  $E_{\text{TM}}$ , and  $E_{\text{vacancy-ZnS}}$  are the total energies of the doped system, an isolated TM atom, and the system with a Zn vacancy, respectively. A strongly negative  $E_b$  indicates a stable structure [1].
  - **Free Energy Calculation for OER/ORR**
    - For the most stable structures, model the adsorption of key reaction intermediates (\*OH, \*O, \*OOH) on the TM site.
    - Use the Computational Hydrogen Electrode (CHE) model to calculate the Gibbs free energy change ( $\Delta G$ ) for each elementary step in the OER/ORR pathway. The formula is:  $\Delta G = \Delta E + \Delta E_{\text{ZPE}} - T\Delta S + \Delta G_U + \Delta G_{\text{pH}}$  where  $\Delta E$  is the DFT total energy difference,  $\Delta E_{\text{ZPE}}$  is the zero-point energy change,  $T\Delta S$  is the entropy contribution,  $\Delta G_U$  is the effect of applied potential, and  $\Delta G_{\text{pH}}$  is the pH correction [1].
  - **Performance Prediction (Overpotential)**
    - The theoretical overpotential ( $\eta$ ) can be derived from the free energy diagram. For OER, it is calculated as:  $\eta_{\text{OER}} = (\max[\Delta G_1, \Delta G_2, \Delta G_3, \Delta G_4] / e) - 1.23 \text{ V}$
    - A lower overpotential indicates a more efficient catalyst [1].

## Key Design Principles for Efficient ZnS Catalysts

Based on the gathered research, here are the core strategies to effectively reduce overpotential in ZnS-based electrocatalysts:

- **Modulate the Electronic Structure:** The primary role of doping (e.g., with Ni or Pt) is to tune the electronic properties of ZnS. This optimization weakens the catalyst's interaction with certain reaction intermediates, thereby lowering the energy barrier of the rate-determining step [1] [3].

- **Maximize Active Site Availability:** Strategies like creating single-atom catalysts or forming nanocomposites with polymers are effective because they expose a much larger number of active sites per unit mass, which is crucial for achieving high current densities at low overpotentials [3] [2].
- **Target Bifunctional Performance:** For applications like regenerative fuel cells or metal-air batteries, aim for catalysts that are active for both OER and ORR. Computational screening shows that materials like **Ni-doped ZnS** are excellent candidates for such bifunctional roles due to their low overpotentials for both reactions [1].

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